![molecular formula C17H21N3O5 B2712128 3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034427-68-2](/img/structure/B2712128.png)
3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
“3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione” can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR spectra can provide valuable information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The modulation of the aliphatic chain linking the moiety to the piperidine ring, modulation of the amide substituent and of the linker, replacement of the moiety with urea-like substructures, and elimination of the piperidine ring and functionalization are some of the chemical reactions that can be analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione” can be determined using various analytical techniques. For example, the yield, melting point, and NMR spectra can provide information about the compound’s physical and chemical properties .Scientific Research Applications
Cancer Treatment
A study by Żesławska et al. (2019) on the pharmacophoric features of imidazolidin-2,4‐dione derivatives highlighted their significant inhibitory action on the ABCB1 pump and pronounced cytotoxic and antiproliferative properties, especially in multidrug resistance cancer cells. This suggests the compound's potential role in overcoming drug resistance in cancer therapy (Żesławska et al., 2019).
Hypoglycemic Activity
Research by Minoru et al. (2000) into thiazolidine-2,4-diones, including compounds structurally similar to "3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione," showed promising hypoglycemic activity in vitro and in vivo. This opens avenues for the development of new treatments for diabetes (Oguchi Minoru et al., 2000).
Antimicrobial Properties
The synthesis and evaluation of thiazolidine-2,4-dione derivatives for antimicrobial activity revealed that some compounds exhibit weak to moderate antibacterial and antifungal effects. This finding suggests the compound's potential use in developing new antimicrobial agents (Alhameed et al., 2019).
Novel Chemosensitizers
A study conducted by Matys et al. (2015) on imidazolidine-4-one derivatives, including compounds akin to the one , found these derivatives to significantly enhance the efficacy of antibiotics against resistant strains of Staphylococcus aureus, including MRSA. This suggests the compound's potential as a novel chemosensitizer, improving the effectiveness of existing antibiotics (Matys et al., 2015).
Safety And Hazards
The safety and hazards associated with “3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione” would depend on various factors such as its structure, reactivity, and the conditions under which it is handled. Detailed safety data would typically be provided by the manufacturer or supplier.
Future Directions
properties
IUPAC Name |
3-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-24-13-4-2-3-5-14(13)25-11-16(22)19-8-6-12(7-9-19)20-15(21)10-18-17(20)23/h2-5,12H,6-11H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNWLMAYJUTYEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione |
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